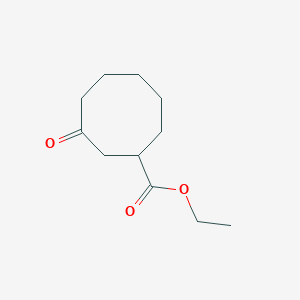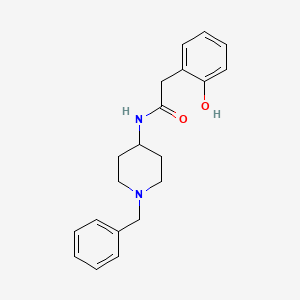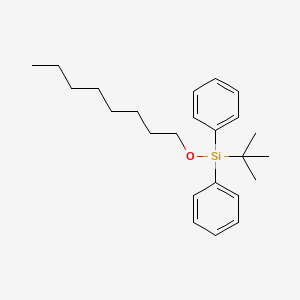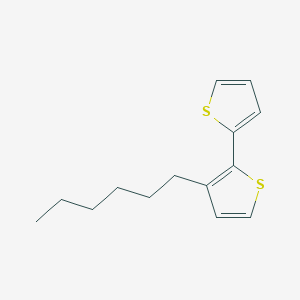
2,2'-(2,5-Dihexyl-1,4-phenylene)dithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene is an organic compound that belongs to the class of thiophene-based conjugated polymers. These compounds are known for their exceptional optical and conductive properties, making them highly valuable in electronic and optoelectronic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene typically involves transition metal-catalyzed polymerization methods. One common approach is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to form the desired polymer . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs₂CO₃) at elevated temperatures around 100°C .
Industrial Production Methods
Industrial production of 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene may involve large-scale polymerization techniques using similar catalytic systems. The process is optimized for high yield and purity, ensuring the compound’s suitability for commercial applications in electronics and optoelectronics .
化学反応の分析
Types of Reactions
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Reduction reactions can be used to alter the compound’s conductive properties.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce halogenated derivatives .
科学的研究の応用
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing advanced materials with unique electronic properties.
Biology: Investigated for its potential in biosensing applications due to its conductive properties.
Medicine: Explored for use in drug delivery systems and medical diagnostics.
作用機序
The mechanism by which 2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene exerts its effects involves its ability to conduct electricity and interact with other molecules. The compound’s conjugated structure allows for efficient charge transfer, making it an excellent material for electronic applications. Molecular targets and pathways include interactions with other conductive polymers and the formation of charge-transfer complexes .
類似化合物との比較
Similar Compounds
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- 4,7-Bis(3-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
2,2’-(2,5-Dihexyl-1,4-phenylene)dithiophene is unique due to its specific dihexyl substitution pattern, which imparts distinct electronic properties and enhances its solubility compared to other similar compounds. This makes it particularly suitable for applications requiring high-performance materials with excellent processability .
特性
| 137436-28-3 | |
分子式 |
C26H34S2 |
分子量 |
410.7 g/mol |
IUPAC名 |
2-(2,5-dihexyl-4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C26H34S2/c1-3-5-7-9-13-21-19-24(26-16-12-18-28-26)22(14-10-8-6-4-2)20-23(21)25-15-11-17-27-25/h11-12,15-20H,3-10,13-14H2,1-2H3 |
InChIキー |
AMXRBKUMRNJNLE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC(=C(C=C1C2=CC=CS2)CCCCCC)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)



![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)


